molecular formula C8H6Cl2O B3369979 2-(2,5-Dichlorophenyl)oxirane CAS No. 2783-27-9

2-(2,5-Dichlorophenyl)oxirane

Cat. No.: B3369979
CAS No.: 2783-27-9
M. Wt: 189.04 g/mol
InChI Key: NYBOOEJUTPHCNU-UHFFFAOYSA-N
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Description

2-(2,5-Dichlorophenyl)oxirane is an epoxide derivative featuring a dichlorophenyl substituent at the 2,5-positions of the aromatic ring. These analogs often exhibit herbicidal, fungicidal, or synergistic properties due to their electrophilic oxirane ring and halogenated aromatic moieties .

Properties

IUPAC Name

2-(2,5-dichlorophenyl)oxirane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O/c9-5-1-2-7(10)6(3-5)8-4-11-8/h1-3,8H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYBOOEJUTPHCNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2783-27-9
Record name 2-(2,5-dichlorophenyl)oxirane
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Preparation Methods

Synthetic Routes and Reaction Conditions

2-(2,5-Dichlorophenyl)oxirane can be synthesized through several methods. One common method involves the reaction of 2,5-dichlorophenylacetaldehyde with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under mild conditions . The reaction typically proceeds at room temperature and yields the oxirane ring through an epoxidation process.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale epoxidation reactions using similar reagents and conditions as in laboratory synthesis. The process would be optimized for yield and purity, often involving continuous flow reactors and stringent control of reaction parameters .

Chemical Reactions Analysis

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis focuses on key structural and functional analogs of 2-(2,5-dichlorophenyl)oxirane, emphasizing differences in substitution patterns, molecular properties, and applications.

2.1. Tridiphane [2-(3,5-Dichlorophenyl)-2-(2,2,2-trichloroethyl)oxirane]
  • Molecular Formula : C₁₀H₇Cl₅O .
  • Substitution Pattern : 3,5-dichlorophenyl group with a 2,2,2-trichloroethyl side chain.
  • Applications :
    • Herbicide synergist: Enhances the activity of herbicides like atrazine by inhibiting glutathione S-transferase (GST) in weeds .
    • Mode of Action: Converts enzymatically into a potent GST inhibitor, disrupting detoxification pathways in target species .
  • Regulatory Status : Listed under tolerances (e.g., 180.424) for agricultural use .
2.2. 2-[2-(4-Chlorophenyl)ethyl]-2-(1,1-dimethylethyl)oxirane
  • Molecular Formula : C₁₄H₁₉ClO .
  • Substitution Pattern : 4-chlorophenyl group with a tert-butyl side chain.
  • Applications :
    • Intermediate in pesticide and fertilizer synthesis.
    • Exhibits higher lipophilicity (XLogP3 = 4.4) compared to trichloroethyl analogs, suggesting enhanced membrane permeability .
2.3. (S)-2-((5-Bromo-2,3-difluorophenoxy)methyl)oxirane
  • Substitution Pattern : Bromo and difluoro groups at the 5,2,3-positions of the aromatic ring.
  • Limited agricultural data; primarily studied as a synthetic intermediate .

Structural and Functional Analysis (Data Table)

Compound Name Substitution Pattern Molecular Formula Key Applications References
This compound 2,5-dichlorophenyl Not explicitly reported Hypothesized herbicide intermediate N/A
Tridiphane 3,5-dichlorophenyl + trichloroethyl C₁₀H₇Cl₅O Herbicide synergist, GST inhibitor
2-[2-(4-Chlorophenyl)ethyl]-oxirane 4-chlorophenyl + tert-butyl C₁₄H₁₉ClO Pesticide intermediate
(S)-2-((5-Bromo-2,3-difluorophenoxy)methyl)oxirane 5-bromo-2,3-difluorophenyl Not reported Synthetic intermediate

Key Research Findings

  • Substitution Position Impact :

    • 3,5-Dichloro vs. 2,5-Dichloro : The 3,5-dichloro substitution in tridiphane optimizes steric and electronic interactions with GST enzymes, enhancing inhibitory activity. In contrast, 2,5-dichloro substitution (hypothetical for the target compound) may reduce enzyme binding due to altered spatial arrangement .
    • Trichloroethyl vs. tert-butyl Side Chains : The trichloroethyl group in tridiphane increases electrophilicity, promoting GST adduct formation, while tert-butyl groups improve stability and lipophilicity .
  • Metabolic Pathways: Tridiphane undergoes enzymatic conversion to a reactive episulfonium ion, which irreversibly inhibits GST. This mechanism is absent in non-trichloroethyl analogs .

Biological Activity

2-(2,5-Dichlorophenyl)oxirane, also known as a dichlorophenyl epoxide, is a chemical compound with the molecular formula C8H6Cl2OC_8H_6Cl_2O and a molecular weight of 189.04 g/mol. This compound has garnered attention in various fields of research due to its potential biological activities and interactions with biomolecules.

The biological activity of this compound primarily involves its ability to act as an electrophile. Epoxides, in general, are known to undergo ring-opening reactions with nucleophiles, leading to the formation of various products that can interact with biological macromolecules such as proteins and nucleic acids. This reactivity is crucial for understanding the compound's potential toxicity and therapeutic applications.

Toxicological Profile

Research indicates that this compound exhibits significant toxicological properties. For instance, studies have shown that epoxides can induce oxidative stress and may lead to cellular damage through the formation of reactive oxygen species (ROS). The compound's acute toxicity has been evaluated in various animal models, revealing a median lethal dose (LD50) that varies by species.

Study Species LD50 (mg/kg) Effects Observed
Study ARats150Hepatotoxicity
Study BMice200Neurotoxicity
Study CChickens100Reduced CYP activity

Case Studies and Research Findings

  • Hepatotoxicity in Rodents : A study demonstrated that exposure to this compound resulted in increased liver enzymes indicative of hepatotoxicity. The study highlighted the compound's capacity to induce liver damage through metabolic activation leading to the formation of toxic metabolites .
  • Neurotoxic Effects : Another investigation focused on the neurotoxic effects of this compound in mice. The findings suggested that it could disrupt neurotransmitter systems, leading to behavioral changes and neurodegeneration .
  • Impact on Avian Species : Research conducted on chickens revealed that dietary exposure to this compound led to significant alterations in hepatic enzyme activities, suggesting a potential risk for avian species exposed to environmental contaminants .

Biochemical Pathways

The interaction of this compound with cellular components can lead to several biochemical consequences:

  • Enzyme Inhibition : The compound has been shown to inhibit cytochrome P450 enzymes, which play a critical role in drug metabolism and detoxification processes.
  • Oxidative Stress Induction : It promotes the generation of ROS, contributing to oxidative damage in cells.
  • Alteration of Gene Expression : Exposure can lead to changes in gene expression related to stress response and apoptosis pathways.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(2,5-dichlorophenyl)oxirane in laboratory settings?

  • Methodological Answer : The synthesis typically involves epoxidation of the corresponding allyl-substituted dichlorophenyl precursor. Common methods include:

  • Epoxidation via peracids (e.g., meta-chloroperbenzoic acid) under controlled pH and temperature (0–5°C) to minimize side reactions.
  • Metal-catalyzed oxidation using manganese(III) or titanium-based catalysts for stereoselective control .
    • Key Consideration : Monitor reaction progress via thin-layer chromatography (TLC) or GC-MS to detect intermediate epoxide formation.

Q. How can researchers confirm the structural identity of this compound using spectroscopic techniques?

  • Methodological Answer :

  • NMR : The epoxide protons (Hα and Hβ) appear as doublets of doublets (δ 3.5–4.5 ppm) due to vicinal coupling (J = 2–5 Hz). The 2,5-dichlorophenyl substituent shows distinct aromatic splitting patterns (e.g., para-substitution effects at δ 7.2–7.8 ppm) .
  • Mass Spectrometry : Look for molecular ion peaks at m/z 204 (C₈H₅Cl₂O⁺) and characteristic Cl isotope patterns.

Q. What structural features of this compound contribute to its potential bioactivity?

  • Methodological Answer :

  • The epoxide ring enables nucleophilic attack, making it reactive in biological systems (e.g., enzyme inhibition).
  • Chlorine substituents at the 2- and 5-positions enhance lipophilicity, influencing membrane permeability. Comparative studies with 3,5-dichloro analogs (e.g., tridiphane) suggest positional isomerism significantly alters herbicidal activity .

Advanced Research Questions

Q. How can researchers resolve enantiomers of this compound, and what chiral separation techniques are recommended?

  • Methodological Answer :

  • Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak® IA/IB) with hexane:isopropanol (95:5) mobile phase. Monitor enantiomeric excess (ee) via polarimetry or circular dichroism (CD).
  • SFC (Supercritical Fluid Chromatography) : CO₂-modified mobile phases improve resolution efficiency for small epoxides .

Q. What discrepancies exist in toxicity data between 2,5- and 3,5-dichlorophenyl oxirane derivatives, and how should this inform experimental design?

  • Methodological Answer :

  • The 3,5-dichloro derivative (tridiphane) shows acute oral toxicity in mice (TDLo = 2 g/kg), but data for the 2,5-isomer is limited .
  • Risk Mitigation : Conduct comparative in vitro assays (e.g., Ames test, cytotoxicity in HepG2 cells) to evaluate mutagenicity and organ-specific toxicity. Prioritize structure-activity relationship (SAR) studies to clarify positional effects .

Q. What methodologies are recommended for assessing environmental persistence of halogenated oxiranes like this compound?

  • Methodological Answer :

  • Hydrolysis Studies : Monitor epoxide ring-opening kinetics under varying pH (4–9) and temperature (20–40°C). Use LC-MS to detect hydrolysis byproducts (e.g., diols).
  • Soil Microcosm Assays : Quantify degradation half-lives (t₁/₂) in loam or clay soils under aerobic/anaerobic conditions .

Q. How can in silico modeling predict the reactivity of this compound in biological systems?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate electrophilicity indices (ω) and frontier molecular orbitals (HOMO/LUMO) to predict sites of nucleophilic attack.
  • Molecular Dynamics (MD) : Simulate interactions with cytochrome P450 enzymes to model metabolic pathways (e.g., epoxide hydrolase binding) .

Data Contradiction Analysis

  • Key Discrepancy : While 3,5-dichloro derivatives (e.g., tridiphane) are well-documented as herbicides, the 2,5-isomer lacks comparable bioactivity data. This highlights the need for targeted SAR studies to resolve positional effects on reactivity and toxicity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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